molecular formula C39H42N4O9S B609405 Naldemedine tosylate CAS No. 1345728-04-2

Naldemedine tosylate

Cat. No.: B609405
CAS No.: 1345728-04-2
M. Wt: 742.8 g/mol
InChI Key: WCYDLROFMZJJLE-RTMHEQJQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Naldemedine tosylate is synthesized through a multi-step process involving the modification of naltrexoneThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the consistency and safety of the final product. The compound is then formulated into film-coated tablets for oral administration .

Chemical Reactions Analysis

Types of Reactions

Naldemedine tosylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various metabolites that retain the core structure of naldemedine but with modified functional groups. These metabolites can have different pharmacological activities and are often studied for their potential therapeutic benefits .

Scientific Research Applications

Naldemedine tosylate has several scientific research applications, including:

Mechanism of Action

Naldemedine tosylate exerts its effects by binding to and antagonizing μ-opioid receptors in the gastrointestinal tract. This binding inhibits the constipating effects of opioids without affecting their central analgesic properties. The compound also interacts with δ- and κ-opioid receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naldemedine tosylate is unique due to its modified structure, which enhances its ability to selectively target peripheral opioid receptors while minimizing central nervous system effects. This selective action reduces the risk of opioid withdrawal symptoms and maintains the analgesic efficacy of co-administered opioids .

Properties

CAS No.

1345728-04-2

Molecular Formula

C39H42N4O9S

Molecular Weight

742.8 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6-carboxamide;4-methylbenzenesulfonic acid

InChI

InChI=1S/C32H34N4O6.C7H8O3S/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39);2-5H,1H3,(H,8,9,10)/t22-,26+,31+,32-;/m1./s1

InChI Key

WCYDLROFMZJJLE-RTMHEQJQSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C([C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

S 297995;  S-297995;  S297995;  S 297,995;  S-297,995;  S297,995;  Naldemedine;  Naldemedine tosylate;  Symproic; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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